molecular formula C9H16O2 B7970486 Ethyl-3-methyl-2-hexenoate

Ethyl-3-methyl-2-hexenoate

Cat. No.: B7970486
M. Wt: 156.22 g/mol
InChI Key: HDCPOYMRKNZICF-FPLPWBNLSA-N
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Description

Ethyl-3-methyl-2-hexenoate (CAS: 15677-00-6) is an unsaturated ester with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol . It exists as a 3:1 mixture of E and Z isomers, contributing to its stereochemical complexity . The compound is characterized by a hexenoate backbone with a methyl substituent at the third carbon and an ethyl ester group at the terminal position. Key properties include:

  • LogP: 2.2959 (indicating moderate lipophilicity) .
  • Solubility: ≥5 mg/mL in DMSO, suitable for laboratory applications .
  • Purity: Commercial grades exceed 97% .
  • HS Code: 2916190090 (classified under unsaturated acyclic monocarboxylic acid derivatives) .

Its primary use is in laboratory research, particularly in organic synthesis and flavor/fragrance studies due to its ester functionality .

Properties

IUPAC Name

ethyl (Z)-3-methylhex-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-4-6-8(3)7-9(10)11-5-2/h7H,4-6H2,1-3H3/b8-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCPOYMRKNZICF-FPLPWBNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=CC(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C(=C\C(=O)OCC)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Reagent Selection

The Wittig reaction between 2-pentanone and ethyl (triphenylphosphoranylidene)acetate forms the backbone of this synthesis. This method leverages the nucleophilic ylide generated from triethyl phosphonoacetate and sodium hydride (NaH) to attack the carbonyl group of 2-pentanone. The reaction proceeds via a betaine intermediate, which undergoes elimination to yield the α,β-unsaturated ester.

Key reagents include:

  • Triethyl phosphonoacetate : Serves as the ylide precursor.

  • 2-Pentanone : Provides the ketone substrate for carbonyl addition.

  • Sodium hydride (60% in mineral oil) : Generates the ylide through deprotonation.

Experimental Procedure

The synthesis is conducted under inert conditions (N₂ atmosphere) to prevent ylide oxidation:

  • Ylide Formation : A slurry of NaH (4.48 g, 0.112 mol) in anhydrous toluene (100 mL) is treated with triethyl phosphonoacetate (22.0 mL, 0.111 mol) at room temperature for 30 minutes.

  • Ketone Addition : 2-Pentanone (11.8 mL, 0.11 mol) is added, and the mixture is heated to 40°C for 16 hours.

  • Workup : The reaction is quenched with ice water, extracted with diethyl ether (3 × 100 mL), dried over Na₂SO₄, and concentrated.

  • Purification : Flash chromatography (1% ether in hexane) removes residual toluene and byproducts, yielding 15.5 g (89.6%) of a clear oil.

Yield and Product Characterization

  • Yield : 89.6% after purification.

  • Isomer Ratio : 3:1 E/Z, determined via gas chromatography (GC) on a Stabilwax column.

  • Byproducts : Ethyl-3-methylidine-hexanoate (1.1%) and trace hydrolyzed acid (3.2%).

Analysis of Isomeric Composition and Byproducts

Stereochemical Outcomes

The 3:1 E/Z ratio arises from steric hindrance during betaine elimination, favoring the trans configuration. GC/MS analysis confirmed 99.4% E,SZ and 0.6% E,SE forms for the E-isomer, while the Z-isomer comprised 93.4% Z,SZ.

Byproduct Formation

  • Ethyl-3-methylidine-hexanoate : Forms via exo-double bond rearrangement during prolonged heating.

  • 3-Methyl-2-hexenoic acid : Results from ester hydrolysis under acidic workup conditions.

Data Tables Summarizing Synthesis Parameters

Table 1: Key Parameters for Wittig Reaction Synthesis

ParameterValue/Description
ReagentsTriethyl phosphonoacetate, 2-pentanone, NaH
SolventAnhydrous toluene
Temperature40°C
Reaction Time16 hours
Yield89.6%
E/Z Ratio3:1
Major ByproductsEthyl-3-methylidine-hexanoate (1.1%)

Industrial Scalability and Process Considerations

While the Wittig reaction achieves high yields in laboratory settings, industrial adoption faces challenges:

  • Cost of Reagents : Triphenylphosphine derivatives are expensive at scale.

  • Byproduct Management : Chromatography is impractical for large batches; distillation alternatives require optimization.

  • Isomer Separation : Fractional distillation or chiral stationary-phase GC is needed for pure isomer isolation.

Challenges in Synthesis and Isomer Separation

Chromatographic Limitations

Flash chromatography effectively removes toluene but fails to resolve E and Z isomers due to similar polarities (α = 1.3). Preparative GC or HPLC with chiral columns is necessary for high-purity isolates.

Hydrolytic Instability

The ester’s α,β-unsaturation renders it prone to acid-catalyzed hydrolysis, necessitating neutral workup conditions .

Chemical Reactions Analysis

Oxidation Reactions

Ethyl-3-methyl-2-hexenoate undergoes oxidation primarily at the double bond or ester group:

Low-Temperature Autoignition Pathways

In combustion studies, ethyl esters like this compound follow paraffin-like oxidation mechanisms:

  • C–C Bond Scission : Produces aldehydes (e.g., acrolein, pentanal) and unsaturated esters with terminal double bonds (e.g., ethyl 2-propenoate) .

  • Six-Centered Unimolecular Elimination : Forms hexanoic acid and ethylene via intramolecular H-transfer, observed in early oxidation stages .

Reaction TypeMajor ProductsKey Reagents/Conditions
C–C ScissionAldehydes, unsaturated estersO₂, 200–400°C, low pressure
Unimolecular EliminationHexanoic acid, ethyleneThermal activation

Oxidative Functionalization

  • Epoxidation : Reacts with peracids (e.g., mCPBA) to form epoxy esters .

  • Carboxylic Acid Formation : Prolonged oxidation with KMnO₄ yields 3-methyl-2-hexenoic acid.

Reduction Reactions

The ester’s α,β-unsaturated system allows selective reductions:

Hydrogenation

  • Catalytic Hydrogenation : Using Pd/C or Ni catalysts under H₂, the double bond is reduced to ethyl-3-methylhexanoate.

  • Stereoselective Reduction : NaBH₄ selectively reduces the carbonyl group without affecting the double bond.

Lithium Aluminum Hydride (LiAlH₄) Reduction

Converts the ester to 3-methyl-2-hexenol while preserving the double bond:

C₉H₁₆O₂LiAlH₄C₇H₁₄O+EtOH\text{C₉H₁₆O₂} \xrightarrow{\text{LiAlH₄}} \text{C₇H₁₄O} + \text{EtOH}

Nucleophilic Substitution

  • Alkoxy Exchange : Reacts with sodium methoxide to form mthis compound.

Acid-Catalyzed Rearrangement

  • Isomerization : Under acidic conditions, the double bond shifts to form ethyl-4-methyl-2-hexenoate .

Cross-Adaptation in Olfactory Studies

This compound demonstrates asymmetric cross-adaptation with 3-methyl-2-hexanol (3M2H) :

  • Reduces 3M2H odor perception by ~25% due to shared receptor binding sites.

  • Methyl and ethyl esters of 3M2H show similar effects, suggesting hydrophobic interactions drive receptor occupancy .

Comparative Reactivity

This compound exhibits distinct behavior compared to saturated esters:

PropertyThis compoundEthyl Hexanoate
Oxidation RateFaster (conjugated system)Slower
Major Oxidation ProductsEpoxy esters, aldehydesCarboxylic acids
Thermal StabilityLower (prone to elimination)Higher

Scientific Research Applications

Applications in Fragrance and Flavor Industry

1. Odor Masking and Enhancement:
Ethyl-3-methyl-2-hexenoate has been studied for its effectiveness in masking unpleasant odors, particularly those associated with human perspiration. Research indicates that exposure to this compound can significantly reduce the perception of 3-methyl-2-hexenoic acid (a major component of body odor) through cross-adaptation mechanisms .

Case Study: Underarm Odor Reduction
A study demonstrated that ethyl esters, including this compound, can effectively decrease the perceived intensity of axillary odors. Participants exposed to varying concentrations of ethyl esters reported lower odor intensity compared to control groups .

2. Flavoring Agent:
Due to its pleasant fruity scent, this compound is used as a flavoring agent in food products. Its application ranges from beverages to confectionery, providing a sweet and fruity note that enhances overall flavor profiles.

Biomedical Research Applications

1. Sensory Research:
this compound has been utilized in sensory studies to understand human olfactory responses. Its role in cross-adaptation studies helps elucidate how different compounds interact within olfactory receptors, contributing to our understanding of smell perception .

Case Study: Olfactory Perception Studies
In sensory studies involving human subjects, ethyl esters were shown to influence the perception of other odorants significantly. For instance, adaptation to this compound resulted in reduced sensitivity to 3-methyl-2-hexenoic acid, indicating its potential utility in developing odor-reducing formulations .

2. Cosmetic Formulations:
The compound's ability to mask unpleasant odors has led to its incorporation into cosmetic products, particularly deodorants and antiperspirants. Formulations containing ethyl esters have been shown to enhance user experience by reducing body odor while imparting a pleasant fragrance.

Data Table: Comparative Analysis of Ethyl Esters

Compound Odor Profile Application Effectiveness in Odor Masking
This compoundFruityFragrance/FlavorHigh
Ethyl 3-methyl-2-octenoateFruityFragranceModerate
Methyl 3-methyl-2-hexenoateFruityFlavoringLow

Mechanism of Action

The mechanism of action of ethyl-3-methyl-2-hexenoate primarily involves its interaction with olfactory receptors. The compound binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the perception of its characteristic fruity aroma . Additionally, its ester functional group can participate in various biochemical reactions, influencing its behavior in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Ethyl-3-methyl-2-hexenoate, we compare it with structurally related esters and acids (Table 1).

Table 1: Comparative Analysis of this compound and Analogues

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Structure (Key Features) LogP Vapor Pressure (mm Hg) Solubility Applications
This compound 15677-00-6 C₉H₁₆O₂ 156.22 Ethyl ester, 3-methyl, Δ² double bond 2.30 N/A ≥5 mg/mL in DMSO Lab synthesis, flavor studies
Ethyl (E)-2-hexenoate 27829-72-7 C₈H₁₄O₂ 142.19 Ethyl ester, Δ² double bond, no methyl 2.61 0.881 @ 20°C N/A Fragrance intermediates
Methyl 2-hexenoate 2396-77-2 C₇H₁₂O₂ 128.17 Methyl ester, Δ² double bond N/A N/A Insoluble in water Solvent, organic synthesis
(E)-3-Methyl-2-hexenoic acid 27960-21-0 C₇H₁₂O₂ 128.17 Carboxylic acid, 3-methyl, Δ² double bond N/A N/A Polar solvents Pharmaceutical intermediates

Key Differences and Insights:

Structural Variations: this compound distinguishes itself with a methyl group at C3 and an ethyl ester, enhancing steric bulk compared to Ethyl (E)-2-hexenoate, which lacks the methyl substituent . Methyl 2-hexenoate has a shorter alkyl chain (methyl vs. ethyl), reducing molecular weight and lipophilicity . (E)-3-Methyl-2-hexenoic acid replaces the ester with a carboxylic acid, increasing polarity and reactivity (e.g., in acid-catalyzed reactions) .

Physicochemical Properties: Lipophilicity: this compound (LogP 2.30) is slightly less lipophilic than Ethyl (E)-2-hexenoate (LogP 2.61), likely due to steric effects from the methyl group . Volatility: Ethyl (E)-2-hexenoate’s higher vapor pressure (0.881 mm Hg) suggests greater volatility, advantageous in fragrance applications .

Applications: this compound’s isomer mixture may complicate purification but offers versatility in stereochemical studies . Carboxylic acid analogues (e.g., (E)-3-Methyl-2-hexenoic acid) are preferred in pharmaceutical synthesis due to their reactive carboxyl groups .

Research Implications and Limitations

  • Data Gaps: Boiling points, melting points, and detailed solubility profiles for this compound remain unreported, limiting predictive modeling .
  • Isomer-Specific Effects: The 3:1 E/Z ratio in this compound necessitates chromatographic separation for pure isomer studies .
  • Safety: Limited hazard data exist for this compound, whereas analogues like Methyl 2-hexenoate require precautions against inhalation and skin contact .

Biological Activity

Ethyl-3-methyl-2-hexenoate (EE3M2H) is an organic compound that has garnered attention for its biological activity, particularly in the context of sensory perception and potential applications in food and fragrance industries. This article reviews the compound's biological properties, including its sensory effects, metabolic interactions, and potential health implications.

This compound is characterized by its molecular formula C9H16O2C_9H_{16}O_2. It has a boiling point of approximately 56-63 °C at reduced pressure and a density of about 0.897 g/cm³ . The compound exists primarily in two isomeric forms: the E (trans) and Z (cis) isomers, which exhibit distinct olfactory properties.

Sensory Perception

One of the most significant biological activities of EE3M2H is its impact on human sensory perception, particularly in reducing the perception of certain odors. Research indicates that EE3M2H can effectively reduce the perceived intensity of other odorants, such as 3-methyl-2-hexanol (3M2H), through a process known as cross-adaptation. This phenomenon occurs when exposure to one odorant diminishes the perception of another structurally similar odorant .

Case Studies

  • Cross-adaptation Studies : In a study examining the cross-adaptive effects of EE3M2H and 3M2H, subjects exposed to EE3M2H exhibited a significant reduction in the perceived intensity of 3M2H odors. The study found that adaptation to EE3M2H led to a reduction of approximately 25% in perceived intensity compared to baseline measurements .
  • Volatile Aroma Profile : A detailed analysis of the volatile aroma profile associated with co-fermentation processes revealed that EE3M2H contributes significantly to the overall sensory attributes of fermented products. The presence of this compound was linked to enhanced flavor profiles in various food applications .

Metabolic Interactions

Research into the metabolic pathways involving EE3M2H indicates that it may interact with various metabolic processes within organisms. A metabolomics approach has been employed to analyze how EE3M2H co-exists with other metabolites in complex biological systems. This includes identifying characteristic volatile components that may influence sensory attributes in food products .

Tables of Biological Activity

Biological Activity Effect Reference
Cross-adaptationReduces perception of 3M2H by ~25%
Volatile aroma profileEnhances flavor in fermented products
Metabolic interactionsInfluences various metabolic pathways

Health Implications

While the primary focus has been on sensory attributes, further research is needed to explore any potential health implications associated with EE3M2H consumption or exposure. Current studies have not indicated any adverse effects; however, comprehensive toxicological assessments are warranted to ensure safety in food applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl-3-methyl-2-hexenoate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with esterification or condensation reactions using precursors like 3-methyl-2-hexenoic acid and ethanol. Optimize catalysts (e.g., sulfuric acid, enzymatic lipases) and temperature gradients (50–120°C) to maximize yield. Use gas chromatography (GC) or HPLC for purity assessment, and employ Design of Experiments (DoE) to evaluate interactions between variables (e.g., solvent polarity, stoichiometry). Validate via NMR (<sup>1</sup>H/<sup>13</sup>C) and IR spectroscopy to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer : Prioritize <sup>1</sup>H/<sup>13</sup>C NMR to resolve α,β-unsaturated ester peaks (δ 5.8–6.3 ppm for vinyl protons; δ 165–175 ppm for carbonyl carbons). IR spectroscopy identifies ester C=O stretches (~1740 cm⁻¹). Mass spectrometry (EI/ESI) confirms molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns. Cross-reference spectral data with computational predictions (e.g., NIST Chemistry WebBook) and replicate analyses to minimize instrumental variability .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity and stereochemical outcomes of this compound in novel reactions?

  • Methodological Answer : Apply density functional theory (DFT) to model transition states and regioselectivity in cycloadditions or nucleophilic attacks. Use software like Gaussian or ORCA to simulate orbital interactions (e.g., HOMO-LUMO gaps). Validate computational results with experimental kinetic data (e.g., Arrhenius plots) and compare stereochemical outcomes via chiral HPLC or X-ray crystallography. Address discrepancies by refining basis sets or solvent models in simulations .

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer : Conduct a systematic review using PRISMA guidelines to assess study heterogeneity (e.g., cell lines, dosage protocols). Perform meta-analyses to quantify effect sizes and identify confounding variables (e.g., solvent choice, impurity profiles). Validate findings via independent replication under standardized conditions (e.g., OECD test guidelines). Use Bland-Altman plots or Cohen’s kappa to evaluate inter-laboratory reproducibility .

Q. What methodological considerations are critical when designing multi-step syntheses involving this compound as an intermediate?

  • Methodological Answer : Prioritize orthogonal protecting groups (e.g., silyl ethers for hydroxyls) to prevent side reactions. Monitor intermediate stability via TLC/GC-MS at each step. Optimize purification via flash chromatography (gradient elution) or recrystallization (solvent polarity screening). Assess scalability by comparing batch vs. flow chemistry yields. Document reaction scalability limits (e.g., exothermicity, catalyst loading) for industrial-academic collaboration frameworks .

Methodological Guidance for Data Presentation

  • Statistical Analysis : Apply ANOVA or t-tests for comparative studies, ensuring normality (Shapiro-Wilk test) and equal variance (Levene’s test). Report effect sizes (Cohen’s d) and confidence intervals (95% CI) .
  • Data Visualization : Use scatter plots with error bars for kinetic data and heatmaps for structure-activity relationships (SAR). Avoid 3D charts unless critical for stereochemical interpretation .

Key Research Gaps

  • Mechanistic Ambiguities : The role of solvent dielectric constants in stabilizing intermediates during ester hydrolysis remains understudied.
  • Biological Targets : Limited data exist on receptor-binding affinities or metabolization pathways in mammalian systems.

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.